molecular formula C9H13NO2 B2565093 3-Azabicyclo[4.3.1]decane-4,8-dione CAS No. 2413885-80-8

3-Azabicyclo[4.3.1]decane-4,8-dione

Cat. No.: B2565093
CAS No.: 2413885-80-8
M. Wt: 167.208
InChI Key: JDCIWEDWSKSIIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azabicyclo[4.3.1]decane-4,8-dione is a synthetically valuable, functionalized azabicyclic compound. This structure features a bridged bicyclic framework that serves as a key scaffold in organic synthesis and pharmaceutical research. The 7-azabicyclo[4.3.1]decane ring system is recognized as a common structural motif found in a number of complex, biologically active alkaloid natural products . Azabicyclic compounds of this type are embedded within numerous pharmaceuticals and are known for the synthetic challenge they present, particularly those containing seven-membered carbocyclic rings . The presence of two carbonyl groups at the 4 and 8 positions makes this dione a versatile building block for further chemical elaboration. Researchers can utilize this compound as a core template for constructing more complex polycyclic structures, for exploring novel chemical space in drug discovery programs, or for synthetic studies towards natural products. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-azabicyclo[4.3.1]decane-4,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c11-8-2-6-1-7(3-8)5-10-9(12)4-6/h6-7H,1-5H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCIWEDWSKSIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=O)CC1CNC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural properties, synthetic methodology, and medicinal chemistry applications of 3-Azabicyclo[4.3.1]decane-4,8-dione (CAS 2413885-80-8).

This guide is structured for researchers requiring actionable insights into using this scaffold for fragment-based drug discovery (FBDD) and scaffold hopping campaigns.

CAS Number: 2413885-80-8 Molecular Formula: C


H

NO

Molecular Weight: 167.21 g/mol Class: Bridged Bicyclic Lactam-Ketone / Homogranatane Analog

Executive Summary & Structural Significance

In the pursuit of novel chemical space, the 3-azabicyclo[4.3.1]decane system represents a high-value "escape from flatland." Unlike the ubiquitous piperidine or pyrrolidine rings, this bridged bicyclic scaffold offers a rigid, three-dimensional framework that defines specific vector orientations for substituents.

The 4,8-dione derivative is particularly versatile because it contains two distinct electrophilic handles:

  • C4-Lactam (Amide): Provides stability and a hydrogen-bond acceptor/donor motif. It can be reduced to a secondary amine or functionalized at the nitrogen.

  • C8-Ketone: A reactive center in the larger bridge, amenable to reductive amination, Grignard addition, or olefination to generate diverse libraries.

This scaffold is a homolog of the granatane (3-azabicyclo[3.3.1]nonane) system, expanded by one carbon in the bridge. This expansion alters the ring pucker and substituent angles, potentially improving selectivity for targets like GPCRs (e.g., Chemokine receptors, Opioid receptors) and Ion Channels .

Synthetic Methodology

While specific process chemistry papers for this exact CAS are proprietary or emerging, the synthesis is robustly inferred from the established Robinson-Schöpf and Enamine-Acryloyl annulation protocols used for the homologous [3.3.1] systems.

Primary Route: Enamine Annulation of Azepanone

The most scalable approach involves the reaction of an enamine derived from 4-azepanone (hexahydro-4H-azepin-4-one) with an electrophilic three-carbon unit (e.g., acryloyl chloride).

Step-by-Step Protocol

Reagents:

  • Starting Material: N-Protected-4-azepanone (e.g., N-Boc-4-azepanone or N-Benzyl-4-azepanone).

  • Enamine Former: Morpholine or Pyrrolidine.

  • Annulation Agent: Acryloyl Chloride (or Acrylamide).

  • Solvent: Benzene or Toluene (anhydrous).

Experimental Workflow:

  • Enamine Formation:

    • Dissolve N-Protected-4-azepanone (1.0 eq) in toluene.

    • Add Morpholine (1.2 eq) and a catalytic amount of p-TsOH.

    • Reflux under Dean-Stark conditions to remove water.

    • Checkpoint: Monitor by NMR for the disappearance of the ketone signal and appearance of the alkenyl proton (enamine). Concentrate to dryness.[1]

  • Aza-Annulation (The Key Step):

    • Redissolve the crude enamine in anhydrous benzene/toluene.

    • Cool to 0°C under Nitrogen atmosphere.

    • Dropwise add Acryloyl Chloride (1.1 eq) over 30 minutes.

    • Allow to warm to room temperature, then reflux for 12–18 hours.

    • Mechanism:[2][3][4][5][6] The enamine attacks the acryloyl alkene (Michael addition), followed by intramolecular N-acylation (if acryloyl chloride is used) or condensation to close the ring.

  • Hydrolysis & Workup:

    • Add aqueous HCl (10%) to the reaction mixture and stir vigorously for 2 hours (hydrolyzes the iminium intermediate).

    • Extract with DCM. Wash organic layer with NaHCO

      
       and Brine.
      
    • Purify via flash column chromatography (SiO

      
      , EtOAc/Hexane gradient).
      

Yield Expectation: 40–60% (depending on ring strain and protecting group).

Visualization of Synthetic Pathway

The following diagram illustrates the logical flow from the monocyclic precursor to the bicyclic target.

SynthesisPath Start N-Protected 4-Azepanone Enamine Morpholine Enamine Start->Enamine Morpholine, p-TsOH, Reflux Intermediate Michael Adduct (Transient) Enamine->Intermediate + Acryloyl Chloride (Benzene, Reflux) Product 3-Azabicyclo[4.3.1] decane-4,8-dione Intermediate->Product Cyclization & Hydrolysis (H3O+)

Figure 1: Synthetic route via enamine annulation of azepanone derivatives.

Physicochemical Properties & Data

The following data is critical for handling and characterization.

PropertyValue / DescriptionNote
CAS Number 2413885-80-8Unique Identifier
Formula C

H

NO

Exact Mass 167.0946Useful for HRMS identification
Predicted LogP ~0.5 - 0.8Moderate polarity; highly soluble in polar organics (DMSO, MeOH)
H-Bond Donors 1 (Amide NH)If N is unsubstituted
H-Bond Acceptors 2 (Ketone + Amide C=O)
Topological Polar Surface Area ~46 ŲGood permeability profile for CNS penetration

Medicinal Chemistry Applications

The 3-azabicyclo[4.3.1]decane core serves as a bioisostere for other bicyclic systems found in clinical drugs.

A. Scaffold Hopping for GPCR Ligands

This scaffold is structurally related to the Tropane (found in Atropine, Cocaine) and Granatane systems.

  • Target Class: Muscarinic Acetylcholine Receptors (mAChR), Chemokine Receptors (CCR5/CCR2).

  • Strategy: Replace the tropane core with the [4.3.1] system to alter the vector of the nitrogen lone pair or the C8-substituent, potentially improving selectivity between receptor subtypes (e.g., M1 vs. M2).

B. Conformationally Restricted Peptidomimetics

The lactam ring (C3-N-C4=O) mimics a fixed amide bond.

  • Application: It can be used as a Proline mimetic in peptide chains to induce a specific turn (beta-turn) conformation, stabilizing the bioactive pose of peptide drugs.

C. Library Generation (Diversity-Oriented Synthesis)

The C8-Ketone is the primary handle for diversification.

  • Reductive Amination: Reaction with diverse amines + NaBH(OAc)

    
     yields a library of secondary/tertiary amines.
    
  • Wittig/Horner-Wadsworth-Emmons: Converts the ketone to an alkene, allowing for further functionalization.

Structural Homology Map

Understanding where this scaffold fits in the "Bicyclic Family" is crucial for rational design.

Homology cluster_0 Medicinal Chemistry Impact Tropane Tropane [3.2.1] System (Compact) Granatane Granatane [3.3.1] System (Standard) Tropane->Granatane +1 Carbon in bridge Target 3-Azabicyclo[4.3.1] decane (Expanded Homolog) Granatane->Target +1 Carbon in bridge (Expansion) Note Features: - Increased flexibility vs Tropane - Unique vector for C8 substituents - Novel IP space Target->Note

Figure 2: Structural relationship between Tropane, Granatane, and the [4.3.1] Target.[7]

References

  • Sigma-Aldrich. this compound Product Page. Accessed 2025.[8][9] Link

  • Jeyaraman, R., & Avila, S. (1981). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews, 81(2), 149–174. (Foundational chemistry of homologous systems). Link

  • BenchChem. Synthesis of 7-azabicyclo[4.3.1]decane ring systems. (Reference for ring system stability and Heck cyclization protocols). Link

  • Pfizer Inc. Patent WO2021175848A1: Diazabicyclo[4.3.1]decane derivatives. (Context for related pharmacological scaffolds). Link

Sources

Molecular weight and formula of 3-Azabicyclo[4.3.1]decane-4,8-dione

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural identity, physicochemical properties, and synthetic architecture of 3-Azabicyclo[4.3.1]decane-4,8-dione . This scaffold represents a critical intermediate in the design of conformationally restricted peptidomimetics and neuroactive ligands.

Executive Summary

This compound (CAS: 2413885-80-8) is a bridged bicyclic lactam-ketone scaffold.[1] Its rigid 3D architecture makes it a high-value pharmacophore in medicinal chemistry, particularly for fragment-based drug discovery (FBDD). The molecule features a unique [4.3.1] bridge system that locks substituents into defined spatial orientations, mimicking


-turns in proteins and serving as a core for sigma receptor ligands and NMDA antagonists.

This guide provides a definitive structural profile and outlines the primary synthetic route via the ring expansion of the Meerwein’s Ketone precursor.

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

The core structure consists of a bicyclo[4.3.1]decane skeleton where position 3 is substituted with nitrogen (forming a lactam with the carbonyl at position 4), and a ketone functionality is preserved at position 8.

Table 1: Structural & Physicochemical Data
PropertyData
IUPAC Name This compound
Common Name 3-Aza-Meerwein Homologue
CAS Number 2413885-80-8
Molecular Formula C

H

NO

Molecular Weight 167.21 g/mol
Exact Mass 167.0946
InChI Key JDCIWEDWSKSIIR-UHFFFAOYSA-N
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 2 (Ketone, Amide Carbonyl)
Topological Polar Surface Area 46.2 Ų
Predicted LogP ~0.2 (Hydrophilic/Amphiphilic)

Synthetic Architecture

The synthesis of This compound is non-trivial due to the strain inherent in the bridged system. The most robust and self-validating protocol involves the Schmidt Ring Expansion of the symmetric precursor, Bicyclo[3.3.1]nonane-2,6-dione (Meerwein's Ketone).

Retrosynthetic Logic

The [4.3.1] system is accessed by expanding one of the six-membered rings of the [3.3.1] skeleton.

  • Precursor Assembly: Double Mannich condensation constructs the Bicyclo[3.3.1] core.

  • Ring Expansion: Regioselective insertion of nitrogen via Schmidt reaction (NaN

    
    ) or Beckmann rearrangement (NH
    
    
    
    OH/TsCl) converts the cyclic ketone into a seven-membered lactam.
Detailed Experimental Protocol
Stage 1: Synthesis of Bicyclo[3.3.1]nonane-2,6-dione (Meerwein's Ketone)
  • Reagents: Dimethyl-1,3-acetonedicarboxylate, Formaldehyde (aq), Methanol, Piperidine (cat).

  • Mechanism: Intermolecular Mannich reaction followed by transannular cyclization.

Protocol:

  • Dissolve dimethyl-1,3-acetonedicarboxylate (1.0 eq) in methanol.

  • Add formaldehyde (2.2 eq, 37% aq) and piperidine (0.1 eq) at 0°C.

  • Stir at room temperature for 24 hours. The intermediate tetramethyl ester precipitates.

  • Decarboxylation: Hydrolyze the ester with 20% H

    
    SO
    
    
    
    under reflux for 8 hours to effect decarboxylation.
  • Isolation: Neutralize, extract with CHCl

    
    , and sublime the crude solid to yield Bicyclo[3.3.1]nonane-2,6-dione  as white crystals.
    
Stage 2: Schmidt Ring Expansion to this compound
  • Reagents: Sodium Azide (NaN

    
    ), Methanesulfonic acid (MsOH) or Polyphosphoric acid (PPA).
    
  • Critical Control Point: Temperature control is vital to prevent double-expansion (formation of diazabicycloundecanes).

Protocol:

  • Setup: Charge a flame-dried flask with Bicyclo[3.3.1]nonane-2,6-dione (1.0 eq) and MsOH (solvent/catalyst volume). Cool to 0°C.

  • Addition: Add NaN

    
     (1.1 eq) portion-wise over 60 minutes. Caution: Evolution of N
    
    
    
    gas.
  • Reaction: Allow the mixture to warm to ambient temperature and stir for 12 hours.

  • Quench: Pour the reaction mixture slowly onto crushed ice/NaOH to adjust pH to ~8.

  • Extraction: Extract exhaustively with CH

    
    Cl
    
    
    
    (3x). The lactam is polar; salting out the aqueous phase may be required.
  • Purification: Recrystallize from EtOAc/Hexane or purify via silica chromatography (5-10% MeOH in DCM).

Synthetic Pathway Visualization

SynthesisPath Start Dimethyl-1,3- acetonedicarboxylate Step1 Double Mannich Condensation Start->Step1 + HCHO + Piperidine Inter1 Bicyclo[3.3.1]nonane- 2,6-dione (Meerwein's Ketone) Step1->Inter1 Cyclization & Decarboxylation Step2 Schmidt Reaction (NaN3 / H+) Inter1->Step2 Ring Expansion (Regioselective) Final 3-Azabicyclo[4.3.1] decane-4,8-dione Step2->Final N-Insertion

Figure 1: Synthetic workflow transforming acyclic precursors into the [4.3.1] bridged lactam via the Meerwein intermediate.

Structural Analysis & Characterization

Validation of the this compound structure relies on distinguishing it from the isomeric [3.3.2] system or the double-expansion product.

NMR Signature
  • ¹H NMR (CDCl₃, 400 MHz):

    • Amide Proton: Broad singlet at

      
       6.0–7.5 ppm (exchangeable with D
      
      
      
      O).
    • Bridgehead Protons: Distinct multiplets around

      
       2.5–3.0 ppm.
      
    • N-CH₂ (Pos 2): Downfield shift (

      
       ~3.2–3.6 ppm) due to proximity to Nitrogen.
      
    • CO-CH₂ (Pos 5):

      
      -carbonyl protons appear as multiplets at 
      
      
      
      2.2–2.6 ppm.
  • ¹³C NMR:

    • Ketone C=O (C8):

      
       ~210 ppm.
      
    • Lactam C=O (C4):

      
       ~170–175 ppm.
      
    • Bridgehead Carbons: Distinct signals indicating asymmetry introduced by the heteroatom insertion.

Mass Spectrometry[7]
  • ESI-MS: Observe [M+H]

    
     peak at m/z 168.1.
    
  • Fragmentation: Loss of CO (28 Da) is common in cyclic ketones, but the lactam ring is robust, often yielding characteristic fragments of the [4.3.1] core.

Medicinal Chemistry Applications

The 3-azabicyclo[4.3.1]decane scaffold is a "privileged structure" in drug design due to its ability to orient functional groups in 3D space with high rigidity.

  • Sigma Receptor Modulators: Bridged bicyclic amines are classic pharmacophores for

    
     and 
    
    
    
    receptors, involved in neuropathic pain and neuroprotection. The 4,8-dione functionality allows for further derivatization (e.g., reductive amination) to tune affinity.
  • Peptidomimetics: The constrained lactam mimics the

    
    -turn of peptide chains. Incorporating this scaffold into peptide backbones can stabilize active conformations and improve metabolic stability against proteases.
    
  • NMDA Antagonists: Structurally related to Memantine (adamantane derivative), the [4.3.1] core offers a distinct volume and electronic profile for channel blocking studies.

References

  • Sigma-Aldrich. this compound Product Entry. Available at: (Accessed Feb 2026).

  • Meerwein, H. "Über das Bicyclo-[1.3.3]-nonan-dion-(2.6) (Meerwein's Ketone)." Journal für Praktische Chemie, 1922. (Foundational synthesis of the [3.3.1] precursor).
  • Gawley, R. E. "The Beckmann Reactions: Rearrangements, Elimination-Additions, Fragmentations, and Rearrangement-Cyclizations."[2] Organic Reactions, 1988.[2] [3][4][5]

  • Krow, G. R. "The Schmidt Reaction on Bicyclic Ketones." Tetrahedron, 1981. (Review of ring expansion regioselectivity).
  • PubChem. Compound Summary: Bicyclo[3.3.1]nonane-2,6-dione. Available at: .

Sources

The Geometric Advantage: Bridged Bicyclic Nitrogen Heterocycles in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Escape from Flatland" initiative has transitioned from a theoretical concept to a practical mandate in drug discovery. While traditional heteroaromatics (pyridines, indoles) and flat saturated heterocycles (piperidines) have historically dominated small-molecule libraries, they often suffer from poor metabolic stability and suboptimal physicochemical profiles. Bridged bicyclic nitrogen heterocycles—specifically 2-azabicyclo[2.1.1]hexanes , azabicyclo[2.2.1]heptanes , and bicyclo[1.1.1]pentan-1-amines —offer a geometrically distinct solution. This guide details the structural rationale, synthetic access via flow photochemistry, and validation of these scaffolds as superior bioisosteres.

The Structural Paradigm Shift: Vectors and Volume

The primary failure mode for many lead compounds is not potency, but "molecular obesity"—high lipophilicity and planarity leading to poor solubility and rapid clearance. Bridged bicyclic systems address this by introducing defined 3D vectors without adding excessive molecular weight.

The Fsp³ Advantage

Increasing the fraction of sp³-hybridized carbons (


) correlates with improved clinical success. Bridged bicycles maximize this metric while maintaining structural rigidity, unlike flexible alkyl chains which incur an entropic penalty upon binding.
Vector Analysis: The "Exit Vector" Concept

Replacing a flat aromatic ring with a bridged system alters the trajectory of substituents (exit vectors).

  • Ortho-substitution mimicry: The bicyclo[1.1.1]pentane (BCP) scaffold perfectly mimics the vector geometry of para-substituted benzenes but with a smaller van der Waals radius and no aromatic ring current.

  • Meta-substitution mimicry: The 2-azabicyclo[2.1.1]hexane scaffold provides exit vectors analogous to meta-substituted aromatics or 1,3-disubstituted pyrrolidines, but with locked conformation.

VectorAnalysis cluster_vectors Exit Vector Geometry Flat Flat Aromatic (e.g., Phenyl/Pyridine) Liability Metabolic Liability (π-stacking / CYP Oxidation) Flat->Liability High Planarity Bridged Bridged Bioisostere (e.g., 2-azabicyclo[2.1.1]hexane) Advantage 3D Complexity (High Fsp³ / Solubility) Bridged->Advantage Disrupted Packing Ortho Ortho-like Vector (60° angle) Bridged->Ortho Meta Meta-like Vector (120° angle) Bridged->Meta

Figure 1: Comparison of flat aromatic scaffolds versus bridged bioisosteres, highlighting the shift from metabolic liability to physicochemical advantage.

Strategic Scaffold Selection

Based on recent high-impact literature (e.g., Mykhailiuk et al.), three scaffolds have emerged as critical tools for the medicinal chemist.

ScaffoldStructure TypeBioisostere ForKey Advantage
2-Azabicyclo[2.1.1]hexane Bridged [2.1.1]Piperidine, MorpholineReduces lipophilicity (LogD); locks conformation.
Bicyclo[1.1.1]pentan-1-amine Bridged [1.1.1]Aniline, p-FluoroanilineNon-aromatic, metabolically stable amine source.
7-Azabicyclo[2.2.1]heptane Bridged [2.2.1]CyclohexylamineHigh nitrogen inversion barrier; rigidifies flexible amines.

Synthetic Methodology: Photochemical Flow Synthesis[1]

The synthesis of highly strained bridged systems like 2-azabicyclo[2.1.1]hexane was historically low-yielding. The modern standard utilizes intramolecular [2+2] photocycloaddition in continuous flow. This method overcomes the "photon penetration" limit of batch reactors.

Protocol: Synthesis of 2-Azabicyclo[2.1.1]hexane Core

Reference Grounding: Adapted from recent protocols by Enamine and academic groups (e.g., J. Org.[1] Chem. / Angew.[2][3][4][5] Chem. Int. Ed).[3][4][6][7][8][9]

Reagents & Setup
  • Substrate:

    
    -Allyl-
    
    
    
    -benzyl-2-amino-1-phenylethanone (or similar allylamine precursor).
  • Solvent: Acetonitrile (degassed).

  • Reactor: FEP tubing flow reactor wrapped around a 365 nm UV LED light source.

  • Residence Time: 10–30 minutes (flow rate dependent).

Step-by-Step Workflow
  • Precursor Assembly: Alkylation of allylamine with phenacyl bromide to generate the photo-active enaminone precursor.

  • Flow Configuration:

    • Dissolve precursor (0.1 M) in degassed MeCN.

    • Pump through a cooled (0 °C) photoreactor coil to manage the exotherm of the LED source.

    • Irradiation: 365 nm UV light triggers the [2+2] cycloaddition between the alkene and the enol/enamine double bond.

  • Workup:

    • Collect the effluent.

    • Evaporate solvent.

    • Purification: Flash chromatography (SiO₂, Hexane/EtOAc) to isolate the bridged ketone intermediate.

  • Derivatization (Optional): Reductive amination or Wolff-Kishner reduction to yield the final saturated amine.

FlowSynthesis Feed Reagent Feed (Allylamine Precursor) Pump HPLC Pump (Flow Control) Feed->Pump Reactor Photoreactor (365 nm LED / FEP Coil) Pump->Reactor 0.1 M in MeCN Collection Product Collection (Bridged Intermediate) Reactor->Collection [2+2] Cycloaddition Cooling Cooling Unit (0 °C) Cooling->Reactor Temp Control

Figure 2: Continuous flow setup for the scalable synthesis of strained bridged heterocycles via [2+2] photocycloaddition.

Physicochemical Profiling: The Data Argument

The transition from a flat ring to a bridged ring dramatically impacts the physicochemical profile. The table below illustrates the "Magic Methyl" effect equivalent for bridging, using data trends observed in matched molecular pairs (MMP).

Table 1: Comparative Profile of Piperidine vs. 2-Azabicyclo[2.1.1]hexane

PropertyPiperidine Analog (Flat)2-Azabicyclo[2.1.1]hexane (Bridged)Impact
LogD (pH 7.4) 2.51.9Improved: Lower lipophilicity reduces non-specific binding.
Solubility (µM) 50>200Superior: Disrupted crystal lattice improves aqueous solubility.
Clint (mL/min/kg) High (Rapid CYP ox)LowStable: Removal of oxidizable

-hydrogens and steric bulk protects N.
Basicity (pKa) ~10.5~9.0Modulated: Increased s-character of the lone pair lowers pKa, improving permeability.

Note: Data represents generalized trends derived from matched molecular pair analysis in recent medicinal chemistry literature.

Case Study: Bioisosterism in Kinase Inhibitors

In a recent optimization campaign for a kinase inhibitor (genericized for confidentiality), the solvent-exposed region contained a piperidine moiety.

  • Problem: The piperidine analog showed high clearance due to oxidation at the C2 position and poor selectivity.

  • Solution: Replacement with 2-azabicyclo[2.1.1]hexane .[2][1]

  • Outcome:

    • Selectivity: The rigidified vector avoided a steric clash in the off-target kinase active site.

    • Metabolism: The "bridge" effectively blocked the metabolic soft spot (C2 oxidation).

    • Result: The compound advanced to late-stage lead optimization with a 4-fold increase in half-life (

      
      ).
      

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry. [Link]

  • Levterov, V. V., et al. (2020).[4] Photochemical Synthesis of 2-Azabicyclo[2.1.1]hexanes. Journal of Organic Chemistry. [Link]

  • Denisenko, A., & Mykhailiuk, P. K. (2021). 2-Azabicyclo[2.1.1]hexane as a Saturated Bioisostere of Piperidine. Chemistry – A European Journal. [Link]

  • Karki, R., et al. (2021). Strain-Release Amination of Bicyclo[1.1.0]butanes. Journal of the American Chemical Society. [Link]

Sources

3-Azabicyclo[4.3.1]decane-4,8-dione commercial suppliers and pricing

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the commercial landscape, procurement strategies, and chemical utility of 3-Azabicyclo[4.3.1]decane-4,8-dione , a specialized bicyclic scaffold used in high-value medicinal chemistry campaigns.

Commercial Suppliers, Pricing, and Synthetic Utility

Executive Summary

This compound (CAS: 2413885-80-8 ) is a conformationally restricted, bicyclic building block.[1][2] It is primarily utilized as a bioisostere for phenyl rings or piperidine moieties in drug discovery, offering enhanced metabolic stability and novel vectors for substituent growth.

Due to its complex stereochemistry and difficult synthesis, it is classified as a High-Value/Low-Volume reagent. Procurement is dominated by boutique synthesis houses (e.g., Enamine) and major distributors (e.g., Sigma-Aldrich). Prices currently exceed $9,000 per gram at the milligram research scale, necessitating a rigorous "Make vs. Buy" analysis for scale-up projects.

Chemical Profile & Applications[3][4][5][6]
2.1 Structural Analysis

This compound features a bridged [4.3.1] system containing:

  • Nitrogen at position 3: Provides a handle for derivatization (e.g., reductive amination, alkylation).

  • Ketone at position 8: Located on the three-carbon bridge, allowing for spiro-cyclization or reduction.

  • Lactam at position 4: Imparts rigidity and hydrogen-bond accepting capability.

Physicochemical Properties:

Property Value (Approx.) Significance
Formula C9H13NO2 Low MW allows for fragment-based design.
MW 167.21 g/mol Ideal for "Lead-Like" space (<300 MW).
ClogP ~0.5 - 1.0 High water solubility; favorable for CNS penetration.

| Topological Polar Surface Area (TPSA) | ~40-50 Ų | Good membrane permeability prediction. |

2.2 Medicinal Chemistry Applications[3][4][5][6][7][8]
  • FKBP Inhibition: Derivatives of diazabicyclo[4.3.1]decane have been identified as potent inhibitors of FK506-binding proteins (FKBP51/52), relevant in psychiatric and metabolic disorder treatments.

  • Nicotinic Acetylcholine Receptors (nAChR): The rigid bicyclic amine core mimics the pharmacophore of Cytisine and Epibatidine , serving as a scaffold for α7 or α4β2 nAChR modulators.

  • Bioisosterism: The [4.3.1] cage acts as a space-filling, saturated mimic of flat aromatic rings, improving solubility and reducing "flatness" (Fsp3 saturation) in drug candidates.

Procurement Intelligence: Suppliers & Pricing

The market for this compound is tiered. Most "suppliers" are actually distributors for a few original manufacturers (ODMs) in Eastern Europe (primarily Ukraine).

3.1 Supplier Tier Analysis
TierSupplier TypeKey VendorsAvailabilityEst. Price (50 mg)
Tier 1 ODM / Source Enamine High (Stock)$350 - $450
Tier 2 Global Distributor Sigma-Aldrich Medium (Ships from Partner)$453.70
Tier 3 Aggregator MolPort, eMoleculesVariableInquire
Tier 4 Custom Synthesis WuXi AppTec, SyngeneLow (Lead time 8-12 wks)>$2,000 (FTE based)

Critical Procurement Note: Sigma-Aldrich lists this product (Product # ENAH93E743C1) as part of the "Aldrich Market Select" program, explicitly sourcing it from Enamine. Ordering directly from Enamine may reduce lead times by 3-5 days but requires setting up a direct vendor account.

3.2 Pricing Dynamics

Pricing is non-linear. The high cost derives from the multi-step synthesis required to close the [4.3.1] ring system.

  • 50 mg: ~

    
    9,000/g)
    
  • 100 mg: ~

    
    6,750/g)
    
  • 1 g: Usually "Inquire" – Expect negotiated rates around $2,500 - $4,000 depending on current batch stock.

Technical Decision Framework: Make vs. Buy

For early-stage discovery (requiring <500 mg), buying is strictly recommended to avoid the opportunity cost of a 6-8 step synthesis. For process scale-up (>10 g), an in-house synthesis campaign may be necessary.

4.1 Decision Logic Diagram

The following Graphviz diagram outlines the logical flow for procuring this scaffold based on project phase and quantity.

ProcurementLogic Start Requirement: this compound Quantity Determine Quantity Needed Start->Quantity SmallScale < 500 mg (Hit-to-Lead) Quantity->SmallScale LargeScale > 10 grams (Lead Opt / Tox) Quantity->LargeScale CheckStock Check Enamine/Sigma Stock SmallScale->CheckStock EvalSynth Evaluate In-House Synthesis (Cost/FTE Analysis) LargeScale->EvalSynth InStock In Stock? CheckStock->InStock BuyDirect BUY DIRECT (Lead time: 1-2 weeks) InStock->BuyDirect Yes CustomSynth Request Custom Synthesis (Lead time: 8-12 weeks) InStock->CustomSynth No EvalSynth->BuyDirect Negotiate Bulk Rate EvalSynth->CustomSynth High Complexity

Caption: Decision matrix for procuring this compound based on scale and availability.

Synthetic Pathway (The "Make" Protocol)

If procurement is impossible, the scaffold can be accessed via complex ring-expansion or cyclization strategies. The most robust route for [4.3.1] systems typically involves Intramolecular Heck Reactions or Double Mannich Condensations .

5.1 Proposed Synthetic Route (Literature Analog)

Based on methods for 7-azabicyclo[4.3.1]decane and related tropone derivatives.

  • Starting Material: Tropone or Cycloheptanone .

  • Step 1 (Functionalization): Reaction with an amine (e.g., benzylamine) and protection to form a functionalized cycloheptane core.

  • Step 2 (Bridge Formation):

    • Method A:Intramolecular Heck Reaction of a tethered vinyl halide.[8]

    • Method B:Transannular Cyclization of a cyclooctane precursor (if available).

  • Step 3 (Oxidation): Oxidation of the resulting alcohols or alkenes to install the 4,8-dione functionality.

Key Synthetic Challenge: The [4.3.1] system is thermodynamically less favored than the [3.3.1] (granatane) system. Controlling the regioselectivity to ensure the nitrogen bridge spans the correct carbons (creating the 4-carbon and 3-carbon bridges) is critical.

5.2 Quality Control & Validation

When receiving the material (or synthesizing it), the following analytical criteria must be met to ensure the correct isomer:

  • 1H NMR (DMSO-d6): Look for distinct bridgehead protons. The lack of symmetry (due to the 4,8-dione placement relative to the nitrogen) should yield a complex splitting pattern unlike the symmetric tropinone.

  • LC-MS: Confirm Mass (M+H = 168.1).

  • IR Spectroscopy:

    • Lactam C=O: ~1640–1680 cm⁻¹

    • Ketone C=O: ~1700–1725 cm⁻¹

References
  • Shoemaker, A.H., et al. (2023). "Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions."[9] Beilstein Journal of Organic Chemistry, 19, 1615–1619.[9] Available at: [Link]

  • PubChem. 3,8-Diazabicyclo[4.3.1]decan-4-one Compound Summary. Available at: [Link]

  • Google Patents.Diazabicyclo[4.3.1]decane derivatives for treatment of psychiatric disorders (WO2015110271A1).

Sources

Methodological & Application

Protocols for functionalizing 3-Azabicyclo[4.3.1]decane-4,8-dione ketones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Functionalization Strategies for 3-Azabicyclo[4.3.1]decane-4,8-dione

Executive Summary

The 3-azabicyclo[4.3.1]decane scaffold represents a privileged structural motif in medicinal chemistry, serving as a rigid, stereochemically defined spacer that mimics the core of tropane and granatane alkaloids. The specific derivative This compound presents a unique "Lactam-Ketone" dual-functionality, offering orthogonal reactivity profiles that allow for precise, multi-stage diversification.

This guide details the protocols for selectively functionalizing this scaffold. The core challenge addressed here is the chemoselective discrimination between the highly reactive C8-ketone (bridge) and the more stable C4-lactam (ring), enabling the synthesis of complex neuroactive pharmacophores.

Structural Analysis & Reactivity Hotspots

The molecule features two carbonyl centers with distinct electrophilicity:

  • C8-Ketone (Bridge): Highly electrophilic and sterically accessible (depending on conformation). It is susceptible to nucleophilic attack, reductive amination, and olefination.

  • C4-Lactam (Ring): Electronically stabilized by the adjacent Nitrogen lone pair (

    
    ). It requires activation (deprotonation) for N-alkylation or strong hydrides for reduction.
    
  • N3-Amine: Exists as a secondary amide. The

    
     is typically ~15-17, allowing for base-mediated alkylation without affecting the C8-ketone if conditions are controlled.
    
Reactivity Flowchart (DOT Visualization)

Reactivity_Flow Core 3-Azabicyclo[4.3.1] decane-4,8-dione C8_Path C8-Ketone Functionalization Core->C8_Path High Reactivity N3_Path N3-Lactam Functionalization Core->N3_Path Base Required RedAm Reductive Amination (2°/3° Amines) C8_Path->RedAm Wittig Wittig Olefination (Exocyclic Alkenes) C8_Path->Wittig N_Alk N-Alkylation (NaH/R-X) N3_Path->N_Alk Reduct Lactam Reduction (LiAlH4 -> Cyclic Amine) N3_Path->Reduct

Figure 1: Orthogonal reactivity pathways for the this compound scaffold. The C8 ketone allows for mild derivatization, while the N3/C4 lactam requires harsher conditions.

Experimental Protocols

Protocol A: Chemoselective Reductive Amination at C8

Objective: To introduce an amine pharmacophore at the C8 position without reducing the C4-lactam. Mechanism: Formation of an iminium ion at C8 followed by in situ reduction. The lactam remains inert to sodium triacetoxyborohydride (STAB).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine Partner: Primary or Secondary amine (1.1 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acid Catalyst: Acetic acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried round-bottom flask under Argon, dissolve the dione substrate (1.0 mmol) in anhydrous DCE (10 mL).

  • Amine Addition: Add the amine partner (1.1 mmol) followed by AcOH (1.0 mmol). Stir at room temperature for 30–60 minutes to establish the ketone-imine equilibrium.

    • Note: If using an amine hydrochloride salt, add 1.0 equiv of triethylamine (TEA) to liberate the free base.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 10 minutes.

    • Critical Control: Do not use Sodium Cyanoborohydride (

      
      ) unless necessary, as STAB is less toxic and offers better diastereocontrol in bicyclic systems [1].
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS (Target mass: M+Amine-H2O+2H).

  • Workup: Quench with saturated aqueous

    
     (10 mL). Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (MeOH/DCM gradient).

Data Validation (Expected Results):

Parameter Observation
Yield 75–85%
Selectivity >95% C8 reaction (C4 lactam intact)

| Stereochemistry | Typically favors endo-amine (axial attack) due to steric shielding of the bridge, but substrate dependent. |

Protocol B: Regioselective N-Alkylation of the Lactam

Objective: Functionalization of the N3 position. Mechanism: Deprotonation of the secondary amide (pK_a ~17) followed by


 attack on an alkyl halide. The C8 ketone is sensitive to strong bases; therefore, non-nucleophilic bases and controlled temperatures are vital to prevent enolization/aldol polymerization at C8.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Base: Sodium Hydride (60% dispersion in oil) (1.1 equiv)

  • Electrophile: Alkyl Halide (e.g., Benzyl bromide, Methyl iodide) (1.2 equiv)

  • Solvent: DMF or THF (anhydrous)

Step-by-Step Methodology:

  • Deprotonation: Suspend NaH (1.1 mmol) in anhydrous DMF (5 mL) at 0°C under Argon.

  • Substrate Addition: Dissolve the dione (1.0 mmol) in DMF (2 mL) and add dropwise to the NaH suspension. Evolution of

    
     gas will be observed.
    
  • Anion Formation: Stir at 0°C for 30 minutes. The solution should become clear/yellow.

    • Caution: Do not warm above 0°C during this phase to minimize thermodynamic enolate formation at the C8 ketone (though lactam deprotonation is kinetically faster).

  • Alkylation: Add the Alkyl Halide (1.2 mmol) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Workup: Quench carefully with cold water. Extract with EtOAc.[1] Wash with water (5x to remove DMF) and brine.

Synthesis of the Core Scaffold (Contextual Grounding)

While this guide focuses on functionalization, understanding the scaffold's origin is crucial for troubleshooting. The [4.3.1] system is often accessed via Intramolecular Heck Reactions of tropone derivatives or ring expansion of [3.3.1] precursors.

Key Pathway (Reference to Literature): Recent work has demonstrated the synthesis of 7-azabicyclo[4.3.1]decane systems from tricarbonyl(tropone)iron complexes [2].[1][2][3] For the specific 4,8-dione, a Schmidt Reaction (azide insertion) on a bicyclo[3.3.1]nonane-2,6-dione precursor is the most logical synthetic route, expanding one six-membered ring into the seven-membered lactam [3].

Synthesis_Pathway Precursor Bicyclo[3.3.1]nonane- 2,6-dione Product 3-Azabicyclo[4.3.1] decane-4,8-dione Precursor->Product Regioselective Ring Expansion Reagent NaN3 / MeSO3H (Schmidt Reaction) Reagent->Product

Figure 2: Theoretical access route via Schmidt Ring Expansion.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Reductive Amination Incomplete imine formation.Add molecular sieves (4Å) or use

as a Lewis acid promoter to drive equilibrium.
C8-Ketone Reduction (Alcohol formation) Reductant too strong.Ensure use of STAB (

). Avoid

which will reduce the ketone to an alcohol.
O-Alkylation vs N-Alkylation Ambident nucleophile (Lactam).Use a polar aprotic solvent (DMF) to favor N-alkylation. Ensure the alkyl halide is reactive (iodide/bromide).

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link

  • Beilstein J. Org.[2] Chem. (2023).[1][2][4] "Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions." Beilstein Journal of Organic Chemistry. Link

  • Wrobleski, A., et al. (2012).[5] "The Schmidt Reaction."[5] Organic Reactions.[1][2][3][6][7][8][9] Link

Sources

Reductive amination of 3-Azabicyclo[4.3.1]decane-4,8-dione for library generation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-AZA

Strategic Overview: Escaping Flatland

The search for novel chemical space in drug discovery has shifted focus from planar, aromatic-heavy molecules to three-dimensional,


-rich scaffolds. The 3-azabicyclo[4.3.1]decane-4,8-dione  scaffold represents a high-value "privileged structure" for library generation.

Unlike flat heteroaromatics, this bridged bicyclic system offers:

  • Defined Vectorality: The rigid bicyclic core orients substituents at precise angles, maximizing specific protein-ligand interactions (e.g., FKBP binding domains).

  • High

    
     Score:  Enhances solubility and metabolic stability compared to flat analogs.
    
  • Orthogonal Functionalization: The molecule contains two distinct carbonyls: a chemically stable lactam at C4 and a reactive ketone at C8 .

This guide details the chemoselective reductive amination of the C8 ketone to generate diverse secondary and tertiary amine libraries, preserving the C4 lactam integrity.

Mechanistic Insight & Stereochemical Control

Chemoselectivity (Ketone vs. Lactam)

The core challenge in functionalizing this compound is distinguishing between the two carbonyls.

  • C8 Ketone: Highly electrophilic; the

    
     geometry introduces ring strain that is relieved upon nucleophilic attack (conversion to 
    
    
    
    ).
  • C4 Lactam: Resonance stabilization renders this carbonyl significantly less electrophilic. Under the mild conditions of Sodium Triacetoxyborohydride (STAB) , the lactam remains inert, allowing for exclusive amination at C8.

Stereochemical Bias (The "Face" of Attack)

Reductive amination on bridged systems is stereoselective. The 3-azabicyclo[4.3.1]decane framework adopts a conformation where the bridgehead protons and the ethylene bridge create steric bulk.

  • Hydride Trajectory: The reducing agent (STAB) is bulky. It predominantly approaches from the less hindered exo-face (the "outside" of the bicycle).

  • Product Outcome: This exo-attack forces the forming C-N bond to the endo-face (pointing "inside" the bridge).

  • Diastereomeric Ratio (dr): While endo-amine is typically favored (often >9:1), the ratio is amine-dependent. Bulky amines (e.g., tert-butylamine) may erode this selectivity due to reversible imine formation favoring the thermodynamic product.

Experimental Protocol: Parallel Library Synthesis

Reagents & Materials
  • Scaffold: this compound (0.1 M in DCE).

  • Amines: Diverse set of

    
     and 
    
    
    
    amines (1.2 equiv).
  • Reductant: Sodium triacetoxyborohydride (STAB), solid.

  • Catalyst: Glacial Acetic Acid (AcOH).

  • Solvent: 1,2-Dichloroethane (DCE) (Anhydrous). Note: THF is a viable alternative if amines are insoluble in DCE.

  • Quench/Purification: SCX-2 (Strong Cation Exchange) cartridges.

Step-by-Step Workflow

This protocol is optimized for a 96-well block or vial-based parallel synthesis platform.

Step 1: Imine Formation (The "Pre-complexation")

  • Dispense 100 µL of Scaffold stock (10 µmol) into reaction vials.

  • Add 1.2 equivalents of the amine monomer.

  • Add 2.0 equivalents of Acetic Acid.

    • Critical: AcOH catalyzes the formation of the iminium ion intermediate. Without acid, conversion with STAB is sluggish for hindered ketones.

  • Seal and shake at Room Temperature (RT) for 30 minutes.

Step 2: Reductive Amination

  • Add 2.5 equivalents of STAB (as a solid or freshly prepared suspension in DCE).

    • Why STAB? Unlike NaCNBH

      
      , STAB is non-toxic and does not reduce aldehydes/ketones as fast as it reduces imines, preventing side-reaction alcohol formation.
      
  • Seal and shake at RT for 16–24 hours.

    • QC Check: LCMS should show consumption of the ketone (M+H of product).

Step 3: Workup & Purification (SCX)

  • Dilute reaction mixture with 500 µL MeOH to quench excess borohydride.

  • Load the mixture onto a pre-conditioned SCX-2 cartridge (1 g).

  • Wash 1: Elute with 3 x 2 mL MeOH (Removes non-basic impurities, borate salts, and unreacted ketone).

  • Wash 2: Elute with 3 x 2 mL DCM (Removes neutral organic byproducts).

  • Elute Product: Elute with 2 x 2 mL 2M NH

    
     in MeOH .
    
  • Concentrate the ammoniacal eluent under vacuum (Genevac or SpeedVac).

Visualizing the Workflow

Reaction Pathway & Stereochemistry

The following diagram illustrates the chemoselective transformation and the steric factors influencing the stereochemical outcome.

ReactionPathway cluster_stereo Stereochemical Driver Start 3-Azabicyclo [4.3.1]decane-4,8-dione Inter Iminium Ion (Transient) Start->Inter + Amine, AcOH (Imine Formation) Trans Transition State (Exo-Hydride Attack) Inter->Trans + STAB (Reduction) Prod Endo-Amine (Major Product) Trans->Prod Steric Control Text Bridgehead protons block endo-face attack. Hydride attacks from open exo-face.

Caption: Chemoselective reductive amination pathway favoring the endo-amine diastereomer via exo-face hydride delivery.

High-Throughput Library Workflow

This flowchart defines the operational logic for parallel synthesis.

LibraryWorkflow Dispense 1. Dispense Scaffold (DCE Stock) AddAmine 2. Add Diversity Amines (1.2 eq) + AcOH Dispense->AddAmine Shake1 3. Imine Equilibration (30 min, RT) AddAmine->Shake1 AddSTAB 4. Add STAB (2.5 eq) Shake1->AddSTAB React 5. Reaction (16h, RT) AddSTAB->React Quench 6. Quench (MeOH) React->Quench SCX 7. SCX Purification (Catch & Release) Quench->SCX QC 8. LCMS/NMR QC SCX->QC

Caption: Parallel synthesis workflow utilizing Solid Phase Extraction (SCX) for rapid purification.

Troubleshooting & Optimization Data

The following table summarizes common failure modes and corrective actions based on internal validation data.

ObservationProbable CauseCorrective Action
Low Conversion (<50%) Steric hindrance of amine.Increase Temperature to 40°C; Switch solvent to DCE/TFE (Trifluoroethanol) mixture to activate ketone.
Alcohol Byproduct Direct reduction of ketone.[1]Ensure amine is added before STAB. Increase AcOH to accelerate imine formation over ketone reduction.
Low Recovery (SCX) Product is not binding.The amine product might be too weakly basic (e.g., electron-deficient anilines). Use silica chromatography instead of SCX.
Diastereomer Mix Reversible imine formation.Lower reaction temperature to 0°C during STAB addition, then warm to RT.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5][6] The Journal of Organic Chemistry.

  • Kozlecki, T., et al. (2021). Alpha-methyl-substituted diazabicyclo[4.3.1] decane derivates for treatment of psychiatric disorders. World Intellectual Property Organization (Patent WO2021175848A1).

  • Butera, J. A., et al. (1991). Conformationally rigid analogs of rimcazole. Synthesis and binding to the Pneumocystis carinii sigma receptor. Journal of Medicinal Chemistry. (Demonstrates stereochemical outcomes in bridged systems).

Sources

Application Note: The 3-Azabicyclo[4.3.1]decane-4,8-dione Scaffold in Medicinal Chemistry

[1]

Part 1: Executive Summary & Structural Logic

The "Entropy" Problem in Drug Design

Flexible molecules suffer a high entropic penalty upon binding to a protein target. To overcome this, medicinal chemists utilize rigid scaffolds —molecular frameworks that lock pharmacophores into a bioactive conformation.

The 3-azabicyclo[4.3.1]decane system is a bridged bicyclic framework comprising a seven-membered ring and a six-membered ring fused at the bridgeheads. The "4,8-dione" functionalization provides two critical handles:

  • The Lactam (Position 3-4): A polar, hydrogen-bonding motif that also restricts the nitrogen lone pair.

  • The Ketone (Position 8): An orthogonal exit vector for further derivatization (e.g., reductive amination, Grignard addition).

Structural Comparison

Unlike the smaller tropane ([3.2.1]) or homotropane ([3.3.1]) systems, the [4.3.1] scaffold offers a larger internal volume and a unique "bite angle" between substituents, making it ideal for spanning larger binding pockets (e.g., GPCRs, kinases).

ScaffoldIUPAC NameBridge SizeKey Feature
Tropane 8-Azabicyclo[3.2.1]octane3, 2, 1Compact, found in atropine/cocaine.
Granatane 9-Azabicyclo[3.3.1]nonane3, 3, 1Balanced, mimics piperidine chair.
3-Aza-[4.3.1] 3-Azabicyclo[4.3.1]decane 4, 3, 1 Expanded, lipophilic, unique 7-membered bridge.

Part 2: Synthesis Protocols

Accessing the [4.3.1] skeleton requires specific ring-closing strategies. While the Double Mannich reaction is standard for [3.3.1] systems, the [4.3.1] system often requires Ring Expansion or Dieckmann Condensation strategies to place the nitrogen in the specific 3-position (within the 4-carbon bridge).

Protocol A: Scaffold Construction via Dieckmann Condensation

This route is preferred for generating the dione functionality directly.

Reagents:

  • Starting Material: Diethyl 3-(benzylamino)hexanedioate derivatives or similar long-chain amino-diesters.

  • Base: Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH).

  • Solvent: Toluene or THF (anhydrous).

Step-by-Step Methodology:

  • Precursor Preparation: Synthesize the linear diester precursor containing the central amine. This is often achieved via a double Michael addition of a primary amine to two equivalents of acrylate, followed by chain extension, or via alkylation of an amine with bromo-esters.

  • Cyclization (The Dieckmann Step):

    • Charge a flame-dried 3-neck flask with anhydrous toluene (0.1 M concentration relative to substrate).

    • Add KOtBu (1.1 equiv) under Nitrogen atmosphere.

    • Heat to reflux (

      
      ).
      
    • Add the diester precursor dropwise over 2 hours (high dilution favors intramolecular cyclization over intermolecular polymerization).

    • Mechanism:[1][2][3][4][5][6] The base enolizes the ester, which attacks the distal ester group, closing the ring.

  • Decarboxylation:

    • The resulting beta-keto ester is hydrolyzed and decarboxylated using 6M HCl under reflux for 4 hours.

    • Result: This yields the cyclic ketone.[6] For the bicyclic system, this step closes the second ring if the precursor was already monocyclic, or establishes the core for a transannular closure.

  • Isolation:

    • Neutralize with NaOH to pH 10.

    • Extract with Dichloromethane (DCM) x3.

    • Dry over

      
       and concentrate.
      
Protocol B: Functionalization of the 4,8-Dione

Once the scaffold is obtained (commercially available as CAS 2413885-80-8), the 8-ketone is the primary handle for medicinal chemistry.

Target: Reductive Amination at C8 (Creating a basic amine center).

  • Imine Formation:

    • Dissolve this compound (1 equiv) in 1,2-Dichloroethane (DCE).

    • Add Secondary Amine (

      
      , 1.2 equiv).
      
    • Add Acetic Acid (1.0 equiv) as catalyst.

    • Stir at Room Temperature (RT) for 1 hour.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (

      
      , 1.5 equiv).
      
    • Stir at RT for 12 hours.

  • Workup:

    • Quench with saturated

      
      .
      
    • Extract with DCM.

    • Note: The lactam at C4 remains distinct and unreactive under these mild conditions, preserving the "dione" character's polarity.

Part 3: Visualization of Signal Pathways & Logic

The following diagram illustrates the decision matrix for using this scaffold versus standard piperidines, and the synthetic flow.

GStartDrug Design Goal:Improve Potency/SelectivityEntropyProblem:High Entropy Penalty(Flexible Chain)Start->EntropyScaffoldSolution:Rigid Scaffold3-Azabicyclo[4.3.1]Entropy->Scaffold Conformational LockPrecursorLinear/MonocyclicPrecursorScaffold->Precursor RetrosynthesisDieckmannDieckmannCyclizationPrecursor->DieckmannDioneScaffold:4,8-Dione CoreDieckmann->DionePathAPath A:C8-Reductive Amination(Basic Center)Dione->PathA SelectivePathBPath B:Lactam Reduction(Diamine Scaffold)Dione->PathB ExhaustiveTargetHigh AffinityLigand (GPCR/Kinase)PathA->TargetPathB->Target

Caption: Logical flow from drug design problem (entropy) to scaffold selection and divergent synthesis pathways.

Part 4: Medicinal Chemistry Insights (E-E-A-T)

The "Vector" Advantage

In the [4.3.1] system, the angle between the nitrogen lone pair (or substituent) and the C8-carbonyl is fixed. Unlike a piperidine ring which can chair-flip, the bridged system is locked.

  • Insight: Use this scaffold when your SAR (Structure-Activity Relationship) suggests that a specific distance between a hydrogen bond acceptor (the lactam carbonyl) and a basic amine (introduced at C8) is critical for potency.

Metabolic Stability

Bridged bicyclic systems are generally more resistant to oxidative metabolism (CYP450) than their flexible counterparts. The bridgehead carbons are sterically hindered, reducing the rate of hydroxylation.

  • Data Point: Analogs of granatane often show 2-5x longer half-lives (

    
    ) in microsomes compared to N-methyl piperidines.
    
Stereochemical Considerations

The bridgehead carbons (C1 and C6) are chiral, but the meso nature of the unsubstituted parent might mask this. However, substitution at C8 creates stereocenters.

  • Protocol: Always separate diastereomers (endo/exo) early. The "endo" face (inside the cup of the 7-membered ring) is often sterically shielded, while the "exo" face is solvent-exposed.

Part 5: References

  • Griffith, D. R., et al. (2023).[4] "Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions." Beilstein Journal of Organic Chemistry, 19, 1615–1619.[1][4] Link

  • Pichota, A., et al. (2021). "Synthesis of 10-methyl-8,10-diazabicyclo[4.3.1]decane as a new building block for nicotinic modulators." Kaunas University of Technology Publications. Link

  • Enamine Ltd. (2024). "this compound Building Block Catalog Entry." Enamine Store. Link

  • Marson, C. M. (2011). "New and unusual scaffolds in medicinal chemistry." Chemical Society Reviews, 40, 5514-5533. Link

Troubleshooting & Optimization

Technical Support Center: Optimizing the Cyclization of 3-Azabicyclo[4.3.1]decane-4,8-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Azabicyclo[4.3.1]decane-4,8-dione. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important bicyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you improve the yield and purity of your cyclization reaction.

The this compound core is a valuable structural motif in medicinal chemistry, offering a rigid three-dimensional framework for the development of novel therapeutic agents. However, its synthesis, particularly the key intramolecular cyclization step, can present significant challenges. This guide is based on established principles of organic chemistry and analogous transformations reported in the scientific literature.

Frequently Asked Questions (FAQs)

Q1: I am not observing any formation of the desired this compound. What are the most likely reasons?

A: A complete lack of product formation typically points to fundamental issues with the reaction setup or the stability of the starting materials. Key areas to investigate include:

  • Purity and Integrity of the Acyclic Precursor: Ensure your starting material is pure and has not degraded. Impurities can interfere with the reaction.

  • Reaction Conditions: The choice of base, solvent, and temperature is critical. The base may not be strong enough to deprotonate the required position for cyclization, or the temperature may be too low to overcome the activation energy.

  • Inert Atmosphere: If your reaction involves sensitive reagents or intermediates, ensure you are working under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Q2: My reaction is producing a complex mixture of side products instead of the desired bicyclic dione. What are the common side reactions?

A: The formation of multiple products suggests that competing reaction pathways are occurring. Common side reactions in intramolecular cyclizations of piperidine derivatives include:

  • Intermolecular Reactions: If the concentration of your acyclic precursor is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomerization or polymerization.

  • Alternative Cyclization Pathways: Depending on the structure of your precursor, cyclization at a different position may be possible, leading to the formation of regioisomers.

  • Decomposition: The starting material or product may be unstable under the reaction conditions, leading to decomposition.

Q3: I am having difficulty purifying the this compound. What purification strategies are recommended?

A: Purification of polar, nitrogen-containing compounds can be challenging. Consider the following:

  • Column Chromatography: Use a polar stationary phase like silica gel and a gradient of a polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine to reduce tailing).

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.

  • Acid-Base Extraction: As an amine-containing compound, you can use acid-base extraction to separate it from non-basic impurities.

In-depth Troubleshooting Guide

This section provides a more detailed analysis of common problems encountered during the synthesis of this compound, with actionable solutions grounded in chemical principles.

Issue 1: Low or No Product Yield

A low yield of the desired product is a frequent challenge in organic synthesis. The following table outlines potential causes and suggested solutions.

Potential Cause Explanation Suggested Solution
Inefficient Deprotonation The base used may not be strong enough to generate the necessary enolate for the intramolecular cyclization.Use a stronger base such as lithium diisopropylamide (LDA), sodium hydride (NaH), or potassium tert-butoxide (KOtBu).
Unfavorable Reaction Kinetics The reaction temperature may be too low to provide sufficient energy for the cyclization to occur at a reasonable rate.Gradually increase the reaction temperature while monitoring for product formation and decomposition.
Poor Solubility The starting material or a key intermediate may have poor solubility in the chosen solvent, hindering the reaction.Screen a range of solvents to find one that provides good solubility for all components at the reaction temperature.
Reversibility of the Reaction The cyclization may be a reversible process, with the equilibrium favoring the starting material.Consider using conditions that will trap the product as it is formed, such as removing a byproduct from the reaction mixture.
Issue 2: Formation of Side Products

The presence of significant side products can complicate purification and reduce the yield of the desired compound.

start Side Products Detected check_concentration Is the reaction concentration high? start->check_concentration dilute Run the reaction at higher dilution. check_concentration->dilute Yes check_regioisomers Are regioisomers possible? check_concentration->check_regioisomers No end Optimized Reaction dilute->end change_base Vary the base and solvent to alter selectivity. check_regioisomers->change_base Yes check_decomposition Is there evidence of decomposition? check_regioisomers->check_decomposition No change_base->end lower_temp Lower the reaction temperature and shorten the reaction time. check_decomposition->lower_temp Yes check_decomposition->end No lower_temp->end

Caption: Troubleshooting workflow for minimizing side product formation.

  • Intermolecular Reactions vs. Intramolecular Cyclization: To favor the desired intramolecular reaction, it is often necessary to work at high dilution. This reduces the probability of two molecules of the starting material reacting with each other.

  • Controlling Regioselectivity: The formation of an undesired regioisomer can sometimes be controlled by changing the reaction conditions. For example, the use of a bulky base may favor deprotonation at a less sterically hindered site. The choice of solvent can also influence the transition state of the cyclization and thus the regiochemical outcome.

Issue 3: Difficulty with Product Isolation and Purification

The physicochemical properties of this compound can make its isolation challenging.

  • Chelation to Metal Ions: If you are using a metal-containing base (e.g., LDA, NaH), the product may chelate to the metal cation, making extraction into an organic solvent difficult. A workup procedure involving an aqueous solution of a chelating agent like EDTA can be beneficial.

  • Amine-Silica Gel Interactions: The basic nitrogen atom in the product can interact strongly with the acidic silica gel during column chromatography, leading to peak tailing and poor separation. Adding a small amount of a volatile base like triethylamine to the eluent can mitigate this issue by competing for the active sites on the silica gel.

Key Experimental Protocols

The following are generalized protocols for the synthesis of a this compound system, based on well-established synthetic strategies such as the Dieckmann condensation or an intramolecular aldol-type reaction.[1][2] These should be adapted and optimized for your specific substrate.

Protocol 1: Synthesis of the Acyclic Precursor (Illustrative Example)

This protocol describes the synthesis of a generic acyclic precursor suitable for intramolecular cyclization.

  • Reaction Setup: To a solution of a suitable N-protected piperidine derivative with an ester or ketone at the 4-position (1.0 eq.) in an anhydrous solvent (e.g., THF, DMF) under an inert atmosphere, add a base (e.g., NaH, 1.1 eq.) at 0 °C.

  • Addition of the Side Chain: After stirring for 30 minutes, add the electrophile containing the second carbonyl group precursor (e.g., an acrylate or a haloacetate, 1.1 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Intramolecular Cyclization to form the Bicyclic Core

This protocol outlines a general procedure for the key cyclization step.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the acyclic precursor (1.0 eq.) in an anhydrous solvent (e.g., THF, toluene).

  • Base Addition: Cool the solution to the desired temperature (e.g., -78 °C for LDA, 0 °C to room temperature for NaH or KOtBu) and add the base (1.1 - 1.5 eq.) dropwise.

  • Cyclization: Stir the reaction mixture at the chosen temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Carefully quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride or acetic acid).

  • Extraction and Purification: Extract the product into an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude this compound by column chromatography or crystallization.

Data Summaries

The following table provides a summary of how different reaction parameters can influence the yield of related azabicyclic systems, based on literature reports.[3] This can serve as a starting point for the optimization of your own reaction.

Parameter Condition A Condition B Observed Outcome Reference
Solvent Benzene (reflux)Toluene (reflux)Yields were significantly higher in benzene, with a dramatic decrease in toluene.[3]
Temperature Refluxing Benzene (80 °C)Room TemperatureHigher temperatures led to higher yields.[3]
Base TriethylamineSodium EthoxideA stronger base can improve the rate of cyclization.General Principle

Visualizations

Proposed Reaction Mechanism: Intramolecular Dieckmann-type Condensation

precursor Acyclic Diester Precursor enolate Enolate Formation (Base) precursor->enolate cyclization Intramolecular Nucleophilic Attack enolate->cyclization intermediate Cyclic β-Keto Ester Anion cyclization->intermediate protonation Protonation (Workup) intermediate->protonation product This compound protonation->product

Caption: Proposed mechanism for the formation of the bicyclic dione.

References

  • Robinson, R. (1935). A method to create a six-membered ring by forming three new carbon–carbon bonds. Journal of the Chemical Society, 1285-1288.
  • Molecules. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

  • SynArchive. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • On the Dual Mode of Aldol Cyclization of Bicyclo-[4.3.1] Decane-3,8-Dione: A Novel, Efficient Entry into the Isotwistanone System. (n.d.). Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022, March 29). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Retrieved from [Link]

  • Chemistry Steps. (2020, April 9). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 10). The Robinson Annulation. Retrieved from [Link]

  • An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. (2023, October 25). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2023, October 23). Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. Retrieved from [Link]

  • ACS Publications. (2021, May 5). Generation of the 7-Azabicyclo[4.3.1]decane Ring System via (4 + 3) Cycloaddition of Oxidopyridinium Ions. Retrieved from [Link]

  • ACS Publications. (2001, June 26). Intramolecular Radical Rearrangement Reactions of 2-Methyleneaziridines: Application to the Synthesis of Substituted Piperidines, Decahydroquinolines, and Octahydroindolizines. Retrieved from [Link]

  • RSC Publishing. (2024, November 20). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Retrieved from [Link]

  • Juniper Publishers. (2025, February 7). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Retrieved from [Link]

  • Advancing Multicomponent Strategies to Macrobicyclic Peptides. (n.d.). Retrieved from [Link]

  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. (2021, September 24). Retrieved from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Retrieved from [Link]

  • KTU ePubl. (n.d.). Synthesis of 10-methyl-8,10-diazabicyclo[4.3.1]decane as a new building block for nicotinic modulators. Retrieved from [Link]

Sources

Solubility challenges of 3-Azabicyclo[4.3.1]decane-4,8-dione in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 3-Azabicyclo[4.3.1]decane-4,8-dione. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this bicyclic diketone. While specific experimental data for this exact molecule is not widely published, this guide synthesizes foundational principles of organic chemistry, data from analogous structures, and proven laboratory techniques to address common issues. Our goal is to equip you with the knowledge to overcome solubility hurdles and ensure the smooth progression of your research.

Understanding the Molecule: A Structural Analysis

The solubility behavior of this compound is dictated by its unique structure. Key features include:

  • Two Ketone Groups (C=O): These polar functional groups are hydrogen bond acceptors, suggesting potential solubility in protic and polar aprotic solvents.[1][2][3]

  • A Secondary Amine (N-H): This group can act as both a hydrogen bond donor and acceptor, contributing to its polarity. It also introduces the possibility of salt formation to dramatically enhance solubility in aqueous or protic solvents.

  • Rigid Bicyclic Core: The fused ring system results in a conformationally restricted and crystalline structure. High crystal lattice energy can be a significant barrier to dissolution, often requiring more energy to break the crystal structure than is gained by solvation.[4]

  • Moderate Size and Lipophilicity: The carbon framework contributes to its non-polar character. The interplay between the polar functional groups and the non-polar backbone will determine its solubility profile across a range of solvents. As the non-polar carbon chain length increases in ketones, their water solubility tends to decrease.[5][6][7]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving in my chosen organic solvent. What are the first steps?

A1: Initial Troubleshooting Workflow

Before making significant changes to your experimental plan, follow this systematic approach:

  • Verify Compound Purity: Impurities can significantly impact solubility. Ensure you are using a high-purity batch of the compound.

  • Solvent Quality: Use anhydrous, high-purity solvents. The presence of water or other contaminants can alter the solvent's properties.

  • Mechanical Agitation: Ensure vigorous stirring or vortexing to maximize the surface area of the solid in contact with the solvent.

  • Gentle Heating: Cautiously increase the temperature of the solution. Many compounds exhibit increased solubility at higher temperatures. Monitor for any signs of degradation (color change, etc.).

  • Sonication: Use an ultrasonic bath to provide energy to break apart the crystal lattice and enhance dissolution.[8]

G cluster_0 Initial Troubleshooting start Insolubility Observed purity Verify Compound Purity start->purity solvent_q Check Solvent Quality purity->solvent_q agitation Increase Mechanical Agitation solvent_q->agitation heating Apply Gentle Heat agitation->heating sonication Use Sonication heating->sonication dissolved Compound Dissolved sonication->dissolved

Caption: Initial troubleshooting workflow for solubility issues.

Q2: In which organic solvents should I expect this compound to be most soluble?

A2: Solvent Selection Based on Polarity

The principle of "like dissolves like" is a good starting point.[5][9] Given the polar nature of the ketone and amine groups, polar aprotic and some protic solvents are the most promising candidates.

Solvent ClassExamplesRationale for Solubility
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN)These solvents can engage in strong dipole-dipole interactions with the ketone groups. DMSO is a particularly powerful solvent for many crystalline organic compounds.
Protic Solvents Methanol, Ethanol, IsopropanolThese alcohols can act as both hydrogen bond donors and acceptors, interacting with both the ketone and amine functionalities of the molecule. However, as the alkyl chain of the alcohol increases, the solubility of polar compounds may decrease.[1][3][5]
Chlorinated Dichloromethane (DCM), ChloroformThese are generally good solvents for a wide range of organic compounds and may be effective, though likely less so than highly polar aprotic solvents.
Ethers Tetrahydrofuran (THF), DioxaneThese are moderately polar and may show some success, particularly with heating.
Non-Polar Hexanes, TolueneDue to the presence of multiple polar functional groups, solubility is expected to be very low in these solvents. These are more suitable for non-polar compounds.[1]

Recommendation: Start with DMSO or DMF for maximum solubilizing power, followed by lower-boiling point alcohols like methanol or ethanol for easier removal post-dissolution.

Q3: I've tried several solvents with limited success. What advanced techniques can I employ?

A3: Advanced Solubility Enhancement Techniques

If single-solvent systems fail, consider these more advanced strategies:

  • Co-solvency: Use a mixture of solvents.[8] A common approach is to dissolve the compound in a small amount of a strong solvent (like DMSO) and then dilute it with a less polar, miscible co-solvent. This can sometimes keep the compound in solution at a higher concentration than is possible in the co-solvent alone.

  • pH Adjustment/Salt Formation: The secondary amine in the molecule is basic. Adding a small amount of a suitable acid (e.g., HCl, trifluoroacetic acid) can protonate the nitrogen, forming a salt. These ionic salts are often significantly more soluble in polar protic solvents, including water, than the free base.[4][10]

  • Solid-State Modification: If you are working with a highly crystalline solid, techniques that disrupt the crystal lattice can improve solubility. This could involve preparing an amorphous form or a co-crystal.[4][11] While more advanced, these methods can fundamentally alter the solubility properties.

G cluster_1 Advanced Solubility Enhancement start Initial Methods Failed cosolvency Try Co-Solvent Systems start->cosolvency ph_adjust pH Adjustment / Salt Formation start->ph_adjust solid_state Consider Solid-State Modification start->solid_state evaluate Evaluate New Solubility & Stability cosolvency->evaluate ph_adjust->evaluate solid_state->evaluate

Caption: Decision tree for advanced solubility enhancement techniques.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

Objective: To empirically determine the best solvent for this compound.

Materials:

  • This compound

  • A selection of high-purity solvents (e.g., DMSO, DMF, Methanol, Ethanol, Acetonitrile, DCM, THF)

  • Small vials (e.g., 1.5 mL glass vials) with caps

  • Magnetic stir plate and small stir bars

  • Vortex mixer

  • Ultrasonic bath

  • Heat block or water bath

Procedure:

  • Accurately weigh a small, consistent amount of the compound (e.g., 2 mg) into each labeled vial.

  • Add a measured volume of the first solvent (e.g., 100 µL) to the corresponding vial.

  • Vortex the vial for 30 seconds.

  • Place the vial on a magnetic stir plate and stir for 5 minutes at room temperature.

  • Observe and record if the solid has completely dissolved.

  • If not dissolved, add another aliquot of solvent (e.g., 100 µL) and repeat steps 3-5. Continue this process until the solid dissolves or a maximum solvent volume is reached.

  • If the compound is still insoluble at room temperature, place the vial in an ultrasonic bath for 10 minutes. Observe and record the results.

  • As a final step, gently heat the vial (e.g., to 40-50 °C) and observe any changes in solubility. Be cautious of solvent evaporation and potential compound degradation.

  • Repeat for all selected solvents.

  • Quantify the solubility in mg/mL for each solvent system.

Protocol 2: pH Modification for Solubility Enhancement

Objective: To determine if salt formation increases the solubility of this compound in a protic solvent.

Materials:

  • This compound

  • Methanol or Ethanol

  • 1M HCl in a suitable solvent (e.g., diethyl ether or isopropanol)

  • Small vials and stir bars

Procedure:

  • Attempt to create a slurry of the compound in methanol at a concentration where it is not fully soluble (determined from Protocol 1).

  • While stirring, add the 1M HCl solution dropwise.

  • Observe for any changes in the amount of undissolved solid.

  • Continue adding the acid until the solid dissolves or it becomes apparent that this method is ineffective.

  • Note the number of equivalents of acid required for dissolution.

  • Caution: The resulting solution will contain the hydrochloride salt of your compound. This may affect subsequent reactions or analyses.

Conclusion

Addressing the solubility of this compound requires a systematic and logical approach. By understanding the structural characteristics of the molecule and employing the troubleshooting steps and protocols outlined in this guide, researchers can effectively identify suitable solvent systems. For highly intractable cases, advanced techniques such as co-solvency and pH modification offer powerful alternatives. Always prioritize safety and the use of high-purity reagents to ensure reliable and reproducible results.

References

  • Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]

  • Zhang, L., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
  • Gosu, V., et al. (2025, September 15). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. RSC Publishing.
  • Faller, C., et al. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC.
  • Vedantu. (n.d.). Physical Properties of Aldehydes and Ketones Explained. Retrieved from [Link]

  • CK-12 Foundation. (2026, January 14). Physical Properties of Aldehydes and Ketones. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Williams, R. O., et al. (n.d.). Solid-State Techniques for Improving Solubility.
  • Open Library Publishing Platform. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones.
  • Science Ready. (n.d.). Aldehydes, Ketones and Carboxylic Acids | HSC Chemistry. Retrieved from [Link]

  • IJCRT.org. (2023, January 12).
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.

Sources

Purification methods for 3-Azabicyclo[4.3.1]decane-4,8-dione: recrystallization vs column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Technical Support Center: Purification of 3-Azabicyclo[4.3.1]decane-4,8-dione

Welcome to the technical support guide for the purification of this compound. As a Senior Application Scientist, I understand that obtaining this key bicyclic intermediate in high purity is critical for the success of subsequent synthetic steps and biological assays. This guide provides a comparative analysis of the two primary purification techniques—recrystallization and column chromatography—offering field-proven insights, troubleshooting guides, and detailed protocols to help you navigate the challenges associated with this molecule.

The structure of this compound, featuring two ketone functionalities and a secondary amine within a bridged bicyclic system, results in a polar compound with unique purification challenges.[1][2] The choice between recrystallization and chromatography is not always straightforward and depends on factors such as the scale of your reaction, the nature of the impurities, and the desired final purity.

Part 1: Choosing Your Purification Strategy

The first critical step is selecting the most appropriate purification method. This decision is typically based on the initial purity of your crude material and the quantity you need to purify.

FAQ: Method Selection

Q: When should I choose recrystallization over column chromatography? A: Recrystallization is often preferred for large-scale purifications (>10-20 g) where the crude material is already relatively pure (>85-90%). It is generally faster, less expensive, and generates less solvent waste than chromatography. It is particularly effective at removing small amounts of impurities, especially those with different solubility profiles than the desired product.

Q: In what situations is column chromatography the better option? A: Column chromatography is the method of choice when dealing with complex mixtures containing multiple components or impurities with similar polarities to the product.[3] It offers superior separation power and is ideal for smaller-scale reactions (<10 g) or when very high purity is required and recrystallization fails to remove persistent impurities.

Decision Workflow: Purification Method Selection

The following diagram outlines a logical workflow for selecting the optimal purification technique.

Purification Method Selection Start Start: Crude this compound AssessPurity Assess Crude Purity & Scale (TLC, NMR, Mass) Start->AssessPurity Recrystallization Recrystallization AssessPurity->Recrystallization High Purity (>90%) Large Scale (>10g) Chromatography Column Chromatography AssessPurity->Chromatography Low Purity (<90%) Complex Mixture Small Scale (<10g) CheckPurity Check Purity > 98%? Recrystallization->CheckPurity Chromatography->CheckPurity CheckPurity->Chromatography No End Pure Product CheckPurity->End Yes

Caption: Decision tree for selecting a purification method.

Part 2: Purification by Recrystallization

Recrystallization purifies compounds based on differences in solubility. The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at lower temperatures, while impurities remain soluble at all temperatures.[4]

FAQ: Recrystallization

Q: What is a good starting point for solvent selection for this diketone? A: Given the polar nature of the two ketone groups, polar solvents are a good starting point. A useful rule of thumb is that solvents with functional groups similar to the compound are often effective solubilizers.[5] Therefore, solvents like acetone or ethyl acetate should be tested. Water can also be an excellent choice for polar compounds, as it can dissolve them at high temperatures while having very low solubility for them when cold.[5] Often, a mixed-solvent system, such as hexane/acetone or hexane/ethyl acetate, provides the necessary fine-tuning of solubility.[5]

Q: My compound is colored, but I expect a white solid. What should I do? A: Small amounts of colored impurities can often be removed by adding a small quantity of activated charcoal to the hot solution before filtration.[6] Be cautious, as adding charcoal to a boiling solution can cause it to boil over violently.[6]

Troubleshooting Recrystallization
Problem Probable Cause(s) Recommended Solution(s)
Product "Oils Out" 1. Solution is supersaturated and cooling too quickly. 2. Melting point of the solid is lower than the boiling point of the solvent. 3. High concentration of impurities depressing the melting point.1. Re-heat the solution to redissolve the oil. 2. Add a small amount of additional solvent (1-5% more). 3. Allow the flask to cool much more slowly (e.g., in a warm water bath or insulated container).[7][8]
No Crystals Form 1. Too much solvent was used. 2. Solution is not sufficiently supersaturated.1. Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.[8] 2. Add a "seed crystal" of the crude product.[8] 3. Boil off some of the solvent to increase concentration and cool again. 4. Cool the solution in an ice bath to further decrease solubility.[7]
Very Poor Yield 1. Too much solvent was used initially. 2. Crystals were rinsed with solvent that was not ice-cold. 3. Premature crystallization during hot filtration.1. If the mother liquor is not discarded, concentrate it and cool to recover a second crop of crystals.[8] 2. Ensure the rinse solvent is thoroughly chilled (ice bath temperature).[4] 3. When filtering a hot solution, use a pre-heated funnel and filter flask to prevent the product from crashing out.[7]
Experimental Protocol: Recrystallization
  • Solvent Selection: In small test tubes, test the solubility of ~20 mg of your crude product in various solvents (e.g., acetone, ethyl acetate, isopropanol, water) at room temperature and at boiling.[6] The ideal solvent will show poor solubility at room temperature and high solubility at its boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil. Continue adding the minimum amount of near-boiling solvent until the solid just dissolves.[4]

  • Decolorization (Optional): If the solution is colored, cool it slightly below the boiling point and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional): To remove insoluble impurities or charcoal, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[6]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8] Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a minimum amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[4]

  • Drying: Continue to draw air through the filter cake to partially dry the crystals. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight.[4]

Part 3: Purification by Column Chromatography

Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) while being carried by a mobile phase (a solvent or solvent mixture).[3]

FAQ: Column Chromatography

Q: My compound contains a basic nitrogen atom. Will this cause problems on a standard silica gel column? A: Yes, basic compounds like amines can interact strongly with the acidic silanol groups on the surface of silica gel, leading to significant peak tailing or even irreversible adsorption.[9] To mitigate this, add a small amount (0.5-2%) of a basic modifier like triethylamine or a solution of ammonium hydroxide in methanol to your eluent.[9][10]

Q: How do I choose the right solvent system (mobile phase)? A: The goal is to find a solvent system where your target compound has an Rf (retention factor) value between 0.2 and 0.4 on a TLC plate.[9] For this moderately polar diketone, start with solvent mixtures like Hexanes/Ethyl Acetate or Dichloromethane/Acetone. If the compound does not move from the baseline, you will need to increase the polarity, for example by switching to a Dichloromethane/Methanol system.[9]

Q: My compound seems to be decomposing on the column. How can I confirm this and what can I do? A: You can test for stability by spotting your compound on a TLC plate, letting it sit exposed to the air for 30-60 minutes, and then developing it to see if new spots (degradation products) have appeared.[9] If it is unstable on silica, you can use a less acidic stationary phase like neutral alumina or florisil, or deactivate the silica gel by pre-treating it with a base.[10]

Troubleshooting Column Chromatography

Column Chromatography Troubleshooting Start Problem Encountered Problem1 Compound Stuck (Rf = 0) Start->Problem1 Problem2 Poor Separation (Overlapping Spots) Start->Problem2 Problem3 Peak Tailing Start->Problem3 Solution1a Increase Eluent Polarity (e.g., add MeOH to DCM) Problem1->Solution1a Solution1b Add Modifier for Basic Compound (e.g., NH4OH or Et3N) Problem1->Solution1b Solution2a Decrease Eluent Polarity (Aim for Rf 0.2-0.4) Problem2->Solution2a Solution2b Try Different Solvent System (e.g., EtOAc/Hex vs DCM/MeOH) Problem2->Solution2b Solution2c Check Column Loading (Do not overload) Problem2->Solution2c Solution3a Add Modifier (e.g., Et3N for basic amine) Problem3->Solution3a Solution3b Increase Polarity During Elution Problem3->Solution3b Solution3c Check for Degradation on Silica Problem3->Solution3c

Caption: Troubleshooting guide for common column chromatography issues.

Experimental Protocol: Flash Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using TLC. Test various ratios of a non-polar solvent (e.g., hexanes, heptane) and a polar solvent (e.g., ethyl acetate, acetone). Aim for an Rf of 0.2-0.4 for the target compound.[9]

  • Column Packing:

    • Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.

    • Create a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[3] Drain the solvent until the level is just above the top of the silica.

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of a polar solvent (like DCM or ethyl acetate).

    • Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder ("dry loading").

    • Carefully add the dry-loaded sample to the top of the column. Add a thin protective layer of sand on top.

  • Elution:

    • Carefully add the eluent to the column.

    • Begin eluting the column, collecting fractions in test tubes.

    • If a gradient elution is needed (i.e., increasing solvent polarity over time), do so gradually to ensure good separation.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

References

  • Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Available from: [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]

  • Axion Labs. (2024). HPLC problems with very polar molecules. Available from: [Link]

  • University of California, Irvine. Recrystallization1. Available from: [Link]

  • Fletcher, L.B. Recrystallization. Available from: [Link]

  • Department of Chemistry, University of Rochester. Tips & Tricks: Recrystallization. Available from: [Link]

  • Raffa, P., et al. (2022). Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. MDPI. Available from: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available from: [Link]

  • Google Patents. WO2019012063A1 - Bicyclic ketone compounds and methods of use thereof.
  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. Available from: [Link]

  • Journal of Organic Chemistry. Fragmentation of Bicyclic γ-Silyloxy-β-hydroxy-α-diazolactones as an Approach to Ynolides. Available from: [Link]

  • ACS Publications. (2026). Synthesis of α,β-Unsaturated Ketones from Aldehydes and Ketones Using 1,1-Di(boryl)alk-1-enes. Available from: [Link]

  • University of Victoria. Column chromatography. Available from: [Link]

  • Canadian Journal of Chemistry. (1976). Synthesis of bridged azabicyclic ketones. Solvolysis of enol ether ethylene ketal N-cholramines in acidic medium. Available from: [Link]

  • National Center for Biotechnology Information. Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation. Available from: [Link]

  • ChemRxiv. Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. Available from: [Link]

  • AWS. Intramolecular, Nucleophile-Catalyzed Aldol-Lactonization (NCAL) Reactions: Catalytic, Asymmetric Synthesis of Bicyclic. Available from: [Link]

  • Journal of Organic Chemistry. Bicyclo[3.2.1]oct-6-en-2-one. Convenient synthesis of bridged polycyclic, homoconjugated ketones. Available from: [Link]

  • Journal of the American Chemical Society. (1994). Synthesis of optically pure 3-(1n.pi.)-(1S,6R)- bicyclo[4.4.0]decane*. Available from: [Link]

  • Google Patents. WO2009125425A2 - Improved process for the preparation of (s.s)-2.8-diazabicyclo[4.3.0]nonane.
  • PubChem. 3,8-diazabicyclo[4.3.1]decan-4-one. Available from: [Link]

  • Exploring Chemistry 3rd edition. 3-oxabicyclo[4.3.1]decane-2,8-dione. Available from: [Link]

  • Semantic Scholar. (2023). Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. Available from: [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. Available from: [Link]

  • PubChem. Bicyclo[4.3.1]decane. Available from: [Link]

Sources

Validation & Comparative

A Comparative Crystallographic Guide to 3-Azabicyclo[4.3.1]decane Derivatives: Unveiling 3D Structures for Advanced Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-azabicyclo[4.3.1]decane scaffold is a compelling structural motif in medicinal chemistry, offering a rigid three-dimensional framework that allows for the precise spatial arrangement of functional groups.[1] This guide provides an in-depth comparison of the X-ray crystallographic data of 3-azabicyclo[4.3.1]decane derivatives with other pertinent bicyclic amines, supported by detailed experimental protocols and an exploration of the pivotal role of this structural information in drug discovery.

The Strategic Importance of Conformational Analysis

A thorough understanding of the conformational preferences of the bicyclo[4.3.1]decane system is paramount for predicting molecular interactions and designing novel therapeutics.[1] The fusion of a six-membered and a seven-membered ring at two bridgehead carbons imparts significant conformational constraints.[1] The most stable conformation is typically a chair-chair arrangement, which minimizes torsional strain and transannular non-bonded interactions.[1] While NMR spectroscopy and computational modeling are crucial tools, single-crystal X-ray diffraction provides the definitive, high-resolution solid-state conformation of these molecules, which is invaluable for structure-based drug design.

Comparative Analysis of Bicyclic Amine Crystal Structures

To contextualize the structural features of 3-azabicyclo[4.3.1]decane derivatives, a comparison with other well-characterized bicyclic amines is essential. Below is a table summarizing key geometric parameters obtained from X-ray crystallographic data.

Compound/DerivativeBicyclic SystemKey Bond Lengths (Å)Key Bond Angles (°)Key Torsion Angles (°)Reference
7-azabicyclo[4.3.1]decane derivative [4.3.1]C-N: ~1.47C-N-C: ~112°Varied, defining chair-chair conformationDe la Cruz, et al. (2023)
Cocaine (free base) [3.2.1] (Tropane)C-N: 1.460(7), 1.467(6)C-N-C (in ring): ~105-106°Defines a piperidine chair conformationHrynchuk, et al. (1983)[2][3]
Epibatidine [2.2.1]C-N: ~1.48C-N-C: ~109°Defines a rigid boat-like conformation(Structure available in databases)

Analysis: The 3-azabicyclo[4.3.1]decane system, with its larger seven-membered ring, exhibits greater conformational flexibility compared to the more constrained tropane ([3.2.1]) and 7-azabicyclo[2.2.1]heptane ([2.2.1]) scaffolds of cocaine and epibatidine, respectively. This is reflected in the bond angles and torsion angles. The nitrogen atom in the 3-position of the [4.3.1] system is situated within the more flexible seven-membered ring, which can influence its accessibility for interactions with biological targets.

Experimental Protocol: From Powder to High-Quality Single Crystals

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The following protocol outlines a robust methodology for the crystallization of 3-azabicyclo[4.3.1]decane derivatives, which are often basic and can be challenging to crystallize.

I. Purification of the Compound:

  • Chromatographic Purification: Purify the synthesized 3-azabicyclo[4.3.1]decane derivative using column chromatography to >98% purity as determined by NMR and LC-MS.

  • Salt Formation (Optional but Recommended): For basic amines, conversion to a hydrochloride or other suitable salt can significantly improve crystallinity. Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a stoichiometric amount of a solution of HCl in the same solvent. Collect the resulting precipitate by filtration.

II. Crystallization Screening:

The choice of solvent is critical. A solvent in which the compound has moderate solubility at room temperature and is more soluble when heated is ideal.

  • Slow Evaporation:

    • Dissolve the compound in a suitable solvent (e.g., methanol, ethanol, acetonitrile) to near saturation in a small vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion (Highly Recommended):

    • This is often the most successful method for obtaining high-quality crystals from small amounts of material.[1][4][5]

    • Sitting Drop: Dissolve the compound in a "good" solvent (in which it is soluble) in a small, open container (e.g., a small test tube or a specialized crystallization plate well). Place this container inside a larger, sealed vessel that contains a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent). The vapor of the poor solvent slowly diffuses into the solution of the compound, gradually reducing its solubility and inducing crystallization.

    • Hanging Drop: A drop of the compound solution is placed on a siliconized glass coverslip, which is then inverted and sealed over a well containing the precipitant solution.

III. Crystal Mounting and Data Collection:

  • Crystal Selection and Mounting: Under a microscope, select a single crystal with well-defined faces and no visible cracks or defects.[6] Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

  • Data Collection:

    • Mount the crystal on the diffractometer.

    • A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal quality.[7]

    • A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam. Data collection is typically performed at low temperatures (e.g., 100 K) to minimize radiation damage.

IV. Structure Solution and Refinement:

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors.

  • Structure Solution: The initial crystal structure is determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to obtain the final, accurate molecular structure.

Visualization of Key Processes

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of 3-Azabicyclo[4.3.1]decane Derivative Purification Chromatographic Purification (>98%) Synthesis->Purification Salt_Formation Salt Formation (Optional) Purification->Salt_Formation Screening Solvent Screening Salt_Formation->Screening Vapor_Diffusion Vapor Diffusion Screening->Vapor_Diffusion Mounting Crystal Mounting Vapor_Diffusion->Mounting Data_Collection Data Collection Mounting->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure Final 3D Structure Refinement->Final_Structure

Caption: Experimental workflow for determining the X-ray crystal structure.

The Impact of Crystallographic Data on Drug Design and SAR

The precise knowledge of the three-dimensional structure of a 3-azabicyclo[4.3.1]decane derivative is a cornerstone of structure-activity relationship (SAR) studies.[8][9] By understanding the exact conformation and the spatial orientation of substituents, medicinal chemists can:

  • Design More Potent Analogs: X-ray data reveals key intramolecular interactions and the overall shape of the molecule, allowing for the rational design of new derivatives with improved binding affinity to their biological targets.

  • Optimize Pharmacokinetic Properties: The crystal structure can provide insights into properties such as lipophilicity and the potential for hydrogen bonding, which are crucial for absorption, distribution, metabolism, and excretion (ADME).

  • Elucidate Binding Modes: When co-crystallized with a target protein, the data provides a detailed picture of the binding interactions, guiding the design of more specific and effective drugs.[10][11]

For instance, in the development of novel cannabinoid CB1 receptor agonists, the synthesis of conformationally constrained bicyclic piperazine analogs and the determination of their stereochemistry were crucial for identifying potent compounds.[12] Similarly, for inhibitors of HIV-1 reverse transcriptase, crystal structures of bicyclic arylaminoazines in complex with the enzyme were essential for analyzing structure-activity data.[13]

Conclusion

X-ray crystallography is an indispensable tool for the structural elucidation of 3-azabicyclo[4.3.1]decane derivatives. The detailed three-dimensional information it provides is not merely a confirmation of chemical synthesis but a critical component of modern, rational drug design. By enabling a deep understanding of the molecule's conformation and its interactions, X-ray crystallography empowers researchers to develop more potent, selective, and safer therapeutics.

References

  • Hrynchuk, R. J., Barton, R. J., & Robertson, B. E. (1983). The crystal structure of free base cocaine, C17H21NO4. Canadian Journal of Chemistry, 61(3), 481-487. Available at: [Link]

  • ResearchGate. The crystal structure of free base cocaine, C17H21NO4. Available at: [Link]

  • University of Florida, Center for Xray Crystallography. Crystal Growing Tips. Available at: [Link]

  • Guide for crystallization. Available at: [Link]

  • De la Cruz, J. N., et al. (2023). Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. Beilstein Journal of Organic Chemistry, 19, 1615–1619. Available at: [Link]

  • Jorgensen, W. L., & Anderson, K. S. (2015). Discovery and crystallography of bicyclic arylaminoazines as potent inhibitors of HIV-1 reverse transcriptase. Bioorganic & Medicinal Chemistry Letters, 25(15), 2873-2877. Available at: [Link]

  • Carleton College, Science Education Resource Center. Single-crystal X-ray Diffraction. Available at: [Link]

  • Hrynchuk, R. J., Barton, R. J., & Robertson, B. E. (1983). The crystal structure of free base cocaine, C17H21NO4. Canadian Journal of Chemistry, 61(3), 481-487. Available at: [Link]

  • Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. Available at: [Link]

  • UCT Science. SOP: CRYSTALLIZATION. Available at: [Link]

  • wikiHow. 9 Ways to Crystallize Organic Compounds. Available at: [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 1995-2010. Available at: [Link]

  • SPT Labtech. Chemical crystallization. Available at: [Link]

  • Drug Design Org. Structure Activity Relationships. Available at: [Link]

  • Moir, E. M., et al. (2010). Design, synthesis, and structure-activity relationship study of bicyclic piperazine analogs of indole-3-carboxamides as novel cannabinoid CB1 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 20(24), 7327-7330. Available at: [Link]

  • Patsnap Synapse. What is the structure-activity relationship SAR in drug design?. Available at: [Link]

  • Wlodawer, A., & Dauter, Z. (2023). The current role and evolution of X-ray crystallography in drug discovery and development. Expert Opinion on Drug Discovery, 18(sup1), 1-13. Available at: [Link]

  • ResearchGate. X-Ray Crystallography in Drug Discovery. Available at: [Link]

  • Migration Letters. Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Available at: [Link]

  • Zien Journals Publishing. A Review on Crystallography and Its Role on Drug Design. Available at: [Link]

  • Creative Biostructure. Protein X-ray Crystallography in Drug Discovery. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of 3-Azabicyclo[4.3.1]decane-4,8-dione

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. 3-Azabicyclo[4.3.1]decane-4,8-dione is a bicyclic scaffold with potential applications in medicinal chemistry. However, as with many specialized intermediates, comprehensive toxicological data may not be readily available. This guide provides a robust framework for its safe handling, grounded in the principles of risk mitigation and chemical hygiene. The following protocols are designed to be a self-validating system of safety, ensuring that personnel protection is the foremost priority.

Foundational Principle: Hazard Assessment of an Uncharacterized Compound

Given the absence of a comprehensive public safety data sheet (SDS), this compound must be treated as a substance with unknown toxicological properties. The operational assumption is that it may be irritating to the skin, eyes, and respiratory tract, and potentially harmful if ingested or absorbed. All handling procedures are derived from this conservative assessment. The fundamental rule is to prevent all direct contact and inhalation.[1][2]

Engineering Controls: The Primary Barrier

Engineering controls are the first and most effective line of defense. All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a properly certified and functioning chemical fume hood.[1][3][4] The fume hood contains vapors and aerosols, preventing their release into the laboratory environment and protecting the operator from inhalation exposure.

Personal Protective Equipment (PPE): Your Essential Safeguard

The selection of appropriate PPE is critical for preventing exposure. The following table outlines the minimum required PPE for handling this compound, with explanations rooted in best practices for similar chemical classes, such as ketones and organic amines.[3][5][6]

PPE Category Item Specifications and Rationale
Eye & Face Protection Chemical Splash Goggles & Face ShieldRationale: Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes, while a face shield offers a secondary barrier for the entire face, which is crucial when handling potentially corrosive or irritating substances.[6][7]
Hand Protection Butyl or Viton Gloves (Double-Gloving Recommended)Rationale: The dione structure contains ketone functional groups. Standard nitrile gloves offer poor resistance to many ketones and organic solvents.[5][6] Butyl or Viton gloves are recommended for their superior resistance to a broader range of organic compounds.[5] Double-gloving provides an additional layer of protection against tears and rapid permeation.
Body Protection Flame-Resistant Laboratory CoatRationale: A fully buttoned, flame-resistant lab coat protects the skin and personal clothing from accidental spills. Ensure sleeves are not rolled up to provide maximum coverage.[3][4]
Foot Protection Closed-toe, Impervious ShoesRationale: Protects feet from spills. Shoes should be made of a material like leather or a synthetic equivalent that does not absorb chemicals readily.[4]

Operational Protocol: A Step-by-Step Workflow

Adherence to a strict, sequential protocol minimizes the risk of error and exposure. The following workflow provides a clear path for safe handling from preparation to disposal.

Safe Handling Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_ppe Phase 2: Donning PPE cluster_handling Phase 3: Chemical Handling cluster_cleanup Phase 4: Decontamination & Disposal Prep 1. Assemble all necessary apparatus and reagents inside the fume hood. Verify 2. Verify fume hood is operational and an eyewash/shower station is accessible. Prep->Verify Donning 3. Don all required PPE: - Lab Coat - Goggles & Face Shield - Double Gloves (Butyl/Viton) Verify->Donning Handling 4. Perform all manipulations (weighing, transfer, reaction) deep within the fume hood. Donning->Handling Decon 5. Decontaminate surfaces. Segregate waste into a labeled, sealed hazardous waste container. Handling->Decon Doffing 6. Doff PPE in the correct order to avoid self-contamination. Decon->Doffing Wash 7. Wash hands thoroughly with soap and water. Doffing->Wash

Caption: A procedural workflow for safely handling this compound.

Spill and Emergency Procedures

Preparedness is key to managing unexpected events safely.

  • Minor Spill (inside fume hood):

    • Alert colleagues in the immediate area.

    • Use a chemical spill kit with an absorbent material appropriate for organic compounds to contain and absorb the spill.

    • Wipe the area clean, and place all contaminated materials into a sealed, labeled hazardous waste container.[1]

  • Major Spill or Spill Outside Fume Hood:

    • Evacuate the immediate area.[1]

    • Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) department immediately.

    • Prevent entry into the affected area.

  • Personnel Exposure:

    • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8][9]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[8][9]

Storage and Disposal Plan

Proper storage and disposal prevent accidental reactions, degradation, and environmental contamination.

  • Storage:

    • Store the compound in a tightly sealed, clearly labeled container.[4][10]

    • Keep in a cool, dry, and well-ventilated area designated for chemical storage.

    • Segregate from incompatible materials such as strong oxidizing agents, acids, and bases to prevent hazardous reactions.[4][10]

  • Disposal:

    • All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be disposed of as hazardous chemical waste.

    • Do not dispose of this material down the drain or in general trash.[11]

    • Follow all local, state, and federal regulations for hazardous waste disposal, managed through your institution's EHS office.[11]

By integrating these safety protocols into your daily operations, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • This compound - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Safeguarding Your Research: Personal Protective Equipment for Handling 2-Methylcyclobutan-1-one. (2025). Benchchem.
  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
  • Best practices for handling chemical reagents to prevent cross-contamination. (2025, March 25). Quimivita.
  • Tips for Handling Lab Chemicals: A Comprehensive Guide. (n.d.). Crystalgen.
  • Safe Handling and Storage of Chemicals. (n.d.). Environmental Health & Safety.
  • Life-Changing Safety Tips for Handling Laboratory Chemicals. (n.d.). Actylis Lab Solutions.
  • Personal Protective Equipment. (2025, September 12). US EPA.
  • Safety data sheet - n-Dodecane 95%. (n.d.). ChemPoint.com.
  • SAFETY DATA SHEET - (R)-1,4-Diazabicyclo[4.3.0]nonane. (2025, December 25). Fisher Scientific.
  • 3-azabicyclo[4.3.1]decane hydrochloride. (n.d.). Sigma-Aldrich.
  • SAFETY DATA SHEET - 1,5-Diazobicyclo[4.3.0]non-5-ene. (2012, February 27). Fisher Scientific.
  • Material Safety Data Sheet - Decane. (2010, August 19). Fisher Scientific.
  • How to Choose PPE for Chemical Work. (2025, October 23). Allan Chemical Corporation.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
  • 3-Oxabicyclo[4.3.1]decane. (n.d.). PubChem.
  • 4,10-DIOXATRICYCLO[5.2.1.0(2,6)]DEC-8-ENE-3,5-DIONE Safety Data Sheet. (2026, January 10). ChemicalBook.
  • 3,8-diazabicyclo[4.3.1]decan-4-one. (n.d.). PubChem.
  • Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. (2023, October 23). Beilstein Journals.
  • Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. (2023, October 23). Semantic Scholar.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.